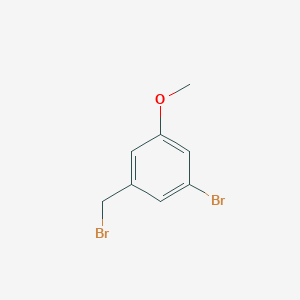

1-Bromo-3-(bromomethyl)-5-methoxybenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-(bromomethyl)-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBXZQKIIWHFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483694 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59297-29-9 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Bromomethyl 5 Methoxybenzene

Precursor Synthesis and Aromatic Functionalization Strategies

The construction of the 1-bromo-3-(bromomethyl)-5-methoxybenzene molecule begins with the synthesis of a suitable precursor, typically 3-bromo-5-methoxytoluene, which already possesses the desired arrangement of the bromo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring.

Regioselective Introduction of Methoxy and Bromo Substituents onto the Benzene Ring

Achieving the specific 1,3,5-substitution pattern on the benzene ring requires a strategic approach to direct the incoming substituents to the desired positions. The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. Therefore, the order and method of introduction of these groups are critical.

One documented synthesis of a key precursor, 1-bromo-3-methoxy-5-methylbenzene, starts from 4-bromo-2-methoxy-6-methylaniline (B1311259). chemicalbook.com This approach utilizes a diazotization reaction followed by a reduction to remove the amino group, leaving the bromo, methoxy, and methyl groups in the desired 1,3,5-relationship. The synthesis proceeds by dissolving 4-bromo-2-methoxy-6-methylaniline in acetic acid and hydrochloric acid, followed by the addition of a sodium nitrite (B80452) solution at 0 °C to form the diazonium salt. Subsequent treatment with a 50% aqueous hypophosphite solution at 0 °C effects the removal of the diazonium group. chemicalbook.com

General strategies for the synthesis of 3,5-disubstituted anisoles often involve multi-step sequences. For instance, starting with a compound that has directing groups to enforce the meta-relationship between substituents is a common tactic. The synthesis of 3,5-dialkyloxytoluenes has been explored, highlighting the influence of the substituents on the aromatic ring's reactivity. epa.gov

Strategic Introduction of the Bromomethyl Moiety via Side-Chain Halogenation

Once the precursor 3-bromo-5-methoxytoluene is obtained, the next critical step is the selective bromination of the methyl group to form the bromomethyl moiety. This transformation is a benzylic bromination, which proceeds via a free radical mechanism. libretexts.org

The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or with photochemical initiation (light). chadsprep.com The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org

However, the presence of the electron-donating methoxy group in the precursor can complicate the benzylic bromination. Electron-rich aromatic rings are susceptible to electrophilic aromatic substitution (ring bromination) as a competing side reaction. tandfonline.com For instance, the reaction of 3,5-dimethoxytoluene (B1218936) with NBS in the presence of AIBN resulted in a mixture of 2-bromo-3,5-dimethoxy-toluene and 2,6-dibromo-3,5-dimethoxy-toluene, rather than the desired benzylic bromide. epa.gov This underscores the importance of carefully selecting reaction conditions to favor side-chain bromination over nuclear bromination.

Optimization of Reaction Conditions for Yield and Selectivity Control

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of the reaction conditions for the benzylic bromination step is essential.

Evaluations of Brominating Agents and Catalytic Systems (e.g., Phosphorus Tribromide, N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is the most widely used reagent for benzylic bromination due to its ability to provide a low, steady concentration of bromine radicals, which favors the desired radical substitution over electrophilic addition to the aromatic ring. chadsprep.comyoutube.com The reaction is typically initiated by light or a chemical radical initiator. chadsprep.com

While Phosphorus Tribromide (PBr3) is a powerful brominating agent, it is more commonly used for the conversion of alcohols to alkyl bromides and is not the typical reagent of choice for free-radical benzylic bromination of a toluene (B28343) derivative. bohrium.com

An alternative reagent that has been explored for benzylic bromination, especially for electron-rich aromatics, is bromotrichloromethane (B165885) (BrCCl3) under photochemical conditions. tandfonline.com This reagent has shown improved yields for the benzylic bromination of methoxylated aromatics where NBS leads to nuclear bromination. For example, the yield of p-methoxybenzylbromide increased from 37% to 93% when the reaction was performed under a nitrogen atmosphere at 30°C instead of 60°C in air. tandfonline.com

Boron tribromide (BBr3) has also been investigated as a bromine source for the benzylic bromination of toluene derivatives in carbon tetrachloride at room temperature, affording good yields of the corresponding benzyl (B1604629) bromides. bohrium.com The optimal conditions were found to be 1.2 equivalents of BBr3 at room temperature. bohrium.com

| Brominating Agent | Typical Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light, CCl4 | Toluene | Good to excellent | chadsprep.com |

| N-Bromosuccinimide (NBS) | AIBN | 3,5-dimethoxytoluene | Nuclear bromination observed | epa.gov |

| Bromotrichloromethane (BrCCl3) | Photochemical, N2 atmosphere, 30°C | p-methoxytoluene | 93% | tandfonline.com |

| Boron Tribromide (BBr3) | 1.2 eq., CCl4, room temperature | Toluene | Good | bohrium.com |

Impact of Solvent Systems and Reaction Temperatures on Reaction Efficiency and Byproduct Formation

The choice of solvent and reaction temperature can significantly influence the efficiency and selectivity of benzylic bromination. Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for NBS brominations due to its inertness towards the reaction conditions. manac-inc.co.jpresearchgate.net However, due to its toxicity and environmental concerns, alternative solvents have been investigated. researchgate.netresearchgate.net

Studies have shown that solvents can affect the selectivity of bromination. manac-inc.co.jp For instance, in the bromination of 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone, switching the solvent from chlorobenzene (B131634) to dichloromethane (B109758) and using photo-initiation instead of thermal initiation with AIBN improved the yield of the desired benzylic bromide from 47% to 80%. gla.ac.uk Acetonitrile (B52724) has also been used as a solvent for benzylic bromination, offering a less hazardous alternative to chlorinated solvents. researchgate.net

Reaction temperature is another critical parameter. Lowering the temperature can sometimes improve the selectivity for benzylic bromination over nuclear bromination, as seen with the use of bromotrichloromethane. tandfonline.com However, sufficient energy, either from heat or light, is required to initiate the radical chain reaction.

| Solvent | Conditions | Observations | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl4) | NBS, radical initiator/light | Classic solvent, effective but toxic | researchgate.net |

| Dichloromethane (CH2Cl2) | NBS, photo-initiation | Improved yield and selectivity in a specific case | gla.ac.uk |

| Acetonitrile (CH3CN) | NBS, light | Greener alternative to CCl4 | acs.orgorganic-chemistry.org |

| Methyl Acetate (B1210297) (MeOAc) | NBS, light or microwave | Environmentally benign alternative | researchgate.netrsc.org |

| Diethyl Carbonate | NBS, microwave | Environmentally friendly, recyclable | scilit.comrsc.org |

Exploration of Novel and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For benzylic bromination, this has led to the exploration of greener solvents, alternative energy sources, and novel reaction systems.

The replacement of hazardous chlorinated solvents like carbon tetrachloride is a key area of research. researchgate.net Solvents such as methyl acetate and diethyl carbonate have been successfully employed in benzylic brominations, often in conjunction with microwave irradiation, which can lead to shorter reaction times and improved yields. rsc.orgscilit.comrsc.org Acetonitrile has also been demonstrated as a viable green solvent for these reactions. acs.org

Photochemical methods, particularly in continuous flow reactors, offer a promising green alternative. rsc.orgacs.orgrsc.orgresearchgate.net Continuous flow systems allow for better control over reaction parameters, improved safety, and easier scalability. The use of visible light as an energy source for photochemical activation is a safer and more energy-efficient alternative to UV light or chemical initiators. acs.org Furthermore, in-situ generation of bromine in a continuous flow setup can avoid the handling and storage of hazardous molecular bromine. researchgate.net

Microwave-assisted synthesis is another green approach that has been applied to benzylic bromination. scilit.comrsc.org Microwave heating can significantly reduce reaction times and in some cases, improve yields compared to conventional heating methods. scilit.com A microwave-assisted procedure using NBS in diethyl carbonate has been developed as an environmentally friendly alternative to the classic Wohl-Ziegler reaction in carbon tetrachloride. scilit.comrsc.org

Application of Microwave-Assisted Synthesis for Related Brominated Aromatics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity in significantly shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of brominated aromatic compounds, particularly those with activated rings, demonstrates considerable advantages.

One of the key steps in the synthesis of this compound is the benzylic bromination of a suitable precursor, such as 1-bromo-3-methyl-5-methoxybenzene. Traditional methods for benzylic bromination, like the Wohl-Ziegler reaction, often require the use of radical initiators and hazardous solvents such as carbon tetrachloride, along with prolonged reaction times. scilit.com Microwave-assisted procedures offer a more environmentally benign and efficient alternative.

Research on microwave-assisted benzyl bromination has shown that solvents like diethyl carbonate can be an effective and greener substitute for carbon tetrachloride. scilit.com In a study on substituted toluenes, microwave irradiation significantly reduced the reaction time for benzylic bromination to less than two hours, while also providing high yields of the desired mono- and di-brominated products. scilit.comresearchgate.net This rapid and efficient heating minimizes the potential for side reactions that can occur with prolonged exposure to high temperatures under conventional heating. The use of recyclable solvents and reagents further enhances the sustainability of this methodology. scilit.com

The table below summarizes the advantages of microwave-assisted benzylic bromination compared to conventional methods.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Solvent | Often hazardous (e.g., CCl4) | Greener alternatives (e.g., diethyl carbonate) |

| Yield | Variable, often with side products | Generally high, with improved selectivity |

| Process Control | Less precise | Precise temperature and pressure control |

This table illustrates the general advantages of microwave-assisted synthesis in the context of benzylic bromination of aromatic compounds.

Furthermore, microwave-assisted halogenation of aromatic compounds using systems like hydrogen peroxide and hydrohalic acids has been reported as an environmentally friendly method for synthesizing halogenoarenes. rsc.org While this applies to direct aromatic halogenation, the principles of rapid, controlled heating can be extrapolated to the benzylic bromination step in the synthesis of compounds like this compound.

Methodologies for Mitigating Hazardous Intermediate Formation in Bromination Processes

The bromination of aromatic compounds, especially those containing activating groups like a methoxy substituent, requires careful control to prevent the formation of hazardous byproducts and undesired isomers. The synthesis of this compound involves two distinct bromination steps: the bromination of the aromatic ring and the bromination of the benzylic methyl group. Each of these steps presents challenges in controlling selectivity and avoiding the formation of potentially hazardous polybrominated species.

A primary concern in the benzylic bromination of methoxy-substituted toluenes is the competing electrophilic bromination of the activated aromatic ring. rsc.org Traditional brominating agents like N-bromosuccinimide (NBS) under photochemical conditions can lead to a mixture of ring-brominated and side-chain-brominated products, complicating purification and generating unwanted byproducts. rsc.org

Recent advancements have focused on developing methodologies that offer greater selectivity for benzylic bromination in electron-rich systems. One such approach involves the use of alternative brominating agents. For instance, bromotrichloromethane (BrCCl3) has been revisited as a benzylic brominating reagent in continuous flow photochemical reactors. rsc.org This method has shown compatibility with electron-rich aromatic substrates like p-methoxytoluene, where traditional NBS-based methods are less effective due to competing ring bromination. rsc.org The in-situ generation and immediate consumption of the reactive bromine species in a flow system enhance safety and reaction control. rsc.org

Another significant challenge is controlling the extent of bromination at the benzylic position to prevent over-bromination, which leads to the formation of di- and tri-brominated species. scientificupdate.com These polybrominated compounds are often impurities that are difficult to separate from the desired monobrominated product and can be mutagenic. scientificupdate.com Methodologies to improve the selectivity for monobromination include:

Careful control of stoichiometry: Using a precise amount of the brominating agent is crucial.

Alternative reagents: The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of ZrCl4 has been shown to prevent competing aromatic ring bromination. scientificupdate.com

In-situ quenching of byproducts: The hydrogen bromide (HBr) generated during the reaction can catalyze side reactions. Its removal or quenching as it is formed can improve selectivity.

Post-reaction treatment: A novel approach involves the deliberate over-bromination to a mixture of mono- and di-brominated products, followed by a selective reduction of the di-brominated species back to the desired mono-brominated product. scientificupdate.com For example, treating the crude mixture with diethyl phosphite (B83602) can selectively debrominate the di-bromo compound. scientificupdate.com

The table below outlines some strategies for mitigating hazardous intermediate and byproduct formation during the bromination of methoxy-substituted aromatic compounds.

| Challenge | Mitigation Strategy | Key Reagents/Conditions |

| Competing Ring Bromination | Use of selective benzylic brominating agents | BrCCl3 in a continuous flow photoreactor |

| Deactivation of the aromatic ring under acidic conditions | N-bromosuccinimide (NBS) in the presence of a strong acid | |

| Over-bromination at Benzylic Position | Precise stoichiometric control of the brominating agent | Limiting the equivalents of NBS or other bromine sources |

| Selective reduction of polybrominated byproducts | Diethyl phosphite treatment of the crude product mixture | |

| Hazardous Solvents | Replacement with environmentally benign alternatives | Diethyl carbonate, ethyl acetate, or solvent-free conditions under microwave irradiation |

This table provides an overview of modern techniques to enhance the safety and selectivity of bromination reactions for activated aromatic precursors.

By employing these advanced synthetic methodologies, the preparation of this compound can be achieved with greater efficiency, safety, and control over product purity, minimizing the formation of hazardous intermediates and byproducts.

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 Bromomethyl 5 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the benzylic position of 1-bromo-3-(bromomethyl)-5-methoxybenzene is the more reactive site for nucleophilic substitution compared to the aryl bromide. This enhanced reactivity is a hallmark of benzylic halides.

Detailed Mechanistic Analysis of SN2 Pathways with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Nucleophilic substitution at the benzylic carbon of this compound predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. libretexts.org The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide ion.

With Amines: Primary and secondary amines are effective nucleophiles for the substitution of the benzylic bromide. The reaction typically occurs in the presence of a base to neutralize the hydrogen bromide formed, leading to the corresponding N-benzylated amine.

With Thiols: Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles and readily displace the benzylic bromide to form thioethers. The high polarizability and relatively low solvation of thiolate anions contribute to their high reactivity in SN2 reactions.

With Alkoxides: Alkoxide ions, generated from alcohols, react with the benzylic bromide to yield benzyl (B1604629) ethers. The choice of solvent is crucial to solvate the counter-ion of the alkoxide without excessively solvating the alkoxide itself, which would decrease its nucleophilicity.

The general mechanism for these SN2 reactions can be depicted as follows:

Nu- + R-CH2-Br → [Nu···CH2(R)···Br]- → Nu-CH2-R + Br-

Where Nu- represents the nucleophile (e.g., R'2N-, R'S-, R'O-) and R is the 3-bromo-5-methoxyphenyl group.

Assessment of Steric and Electronic Effects on Nucleophilic Reactivity and Selectivity

The reactivity of the bromomethyl group in this compound is significantly influenced by both steric and electronic factors.

Steric Effects: The benzylic carbon is a primary carbon (CH2), which is sterically accessible to incoming nucleophiles, favoring the SN2 pathway. The substituents on the benzene (B151609) ring are located at the meta positions relative to the bromomethyl group, minimizing steric hindrance at the reaction center.

Electronic Effects: The benzene ring exerts a profound electronic influence on the reactivity of the benzylic position. The SN2 transition state is stabilized by the delocalization of electron density into the π-system of the aromatic ring. researchgate.net This "benzylic effect" lowers the activation energy of the reaction, making benzylic halides more reactive than their alkyl halide counterparts.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Bromine Centers

Both the aryl bromide and the benzylic bromide functionalities of this compound can participate in transition metal-catalyzed cross-coupling reactions. The chemoselectivity of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Investigation of Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysts are widely employed for the formation of carbon-carbon bonds. youtube.com

Suzuki Coupling: The Suzuki reaction typically involves the coupling of an organoboron compound with an organohalide. In the case of this compound, selective coupling can be achieved. The C(sp2)-Br bond of the aryl bromide is generally more reactive towards oxidative addition to Pd(0) than the C(sp3)-Br bond of the benzylic bromide under standard Suzuki conditions. nih.gov By carefully selecting the palladium catalyst and ligands, it is possible to selectively couple at the aryl bromide position while leaving the bromomethyl group intact for subsequent transformations. For instance, using bulky phosphine (B1218219) ligands can favor the activation of the C(sp2)-Br bond. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki reaction, the Heck reaction generally favors the reaction at the aryl bromide position over the benzylic bromide. The established catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species.

Exploration of Other Transition Metal Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Besides palladium, other transition metals can catalyze cross-coupling reactions at both the aryl and benzylic positions.

Cobalt-Catalyzed Coupling: Cobalt-based catalytic systems have been shown to be effective for the cross-coupling of benzylic zinc reagents with aryl halides. rsc.org This suggests the potential for activating the bromomethyl group of this compound for coupling with various partners.

The chemoselectivity between the two bromine centers can be a powerful tool in synthetic design. For example, a palladium-catalyzed Suzuki coupling could be performed at the aryl bromide position, followed by a cobalt-catalyzed reaction at the benzylic bromide site, allowing for the sequential and controlled introduction of different functional groups.

The general order of reactivity for palladium-catalyzed cross-couplings is typically I > Br ~ OTf >> Cl for aryl electrophiles. nih.gov The relative reactivity of the aryl bromide versus the benzylic bromide can be tuned by the choice of the palladium catalyst and ligands, allowing for selective functionalization of either position. nih.gov

Oxidation and Reduction Chemistry of Functional Groups

The functional groups present in this compound offer opportunities for various oxidation and reduction transformations.

Oxidation: The benzylic position is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic C-H bonds. masterorganicchemistry.com In the case of this compound, the bromomethyl group could potentially be oxidized to an aldehyde or a carboxylic acid, although the conditions required for this transformation might also affect other parts of the molecule. Milder and more selective oxidizing agents, such as pyridine (B92270) N-oxide in the presence of silver oxide, have been used to convert benzylic halides to aldehydes and ketones. nih.gov The methoxy (B1213986) group on the benzene ring is generally stable to oxidation under these conditions, but strong oxidizing conditions can lead to degradation of the aromatic ring.

Reduction: The bromo and bromomethyl groups can be reduced. Catalytic hydrogenation (H2 with a palladium catalyst) is a common method for the reduction of benzylic halides to the corresponding methyl group. This method can also lead to the reduction of the aryl bromide, although typically under more forcing conditions. Selective reduction of the bromomethyl group in the presence of the aryl bromide could potentially be achieved using specific reducing agents. Nitro groups on an aromatic ring can be selectively reduced to amines in the presence of other functional groups using reagents like SnCl2 and HCl or Fe and HCl, highlighting the potential for chemoselective reductions in substituted benzenes. libretexts.org

The following table summarizes the potential reactivity of the different functional groups in this compound:

| Functional Group | Reaction Type | Potential Transformation | Reagents/Conditions |

| Bromomethyl | Nucleophilic Substitution | Formation of ethers, amines, thioethers | Alkoxides, amines, thiols |

| Bromomethyl | Cross-Coupling | C-C bond formation | Organozinc reagents/Co-catalyst |

| Aryl Bromide | Cross-Coupling | C-C bond formation | Organoboron reagents/Pd-catalyst (Suzuki), Alkenes/Pd-catalyst (Heck) |

| Bromomethyl | Oxidation | Formation of aldehyde/carboxylic acid | KMnO4, Pyridine N-oxide/Ag2O |

| Bromomethyl | Reduction | Formation of methyl group | H2/Pd |

| Aryl Bromide | Reduction | Formation of C-H bond | H2/Pd (harsher conditions) |

Oxidation Pathways of the Methoxy Group, Including Formation of Carbonyls or Quinone Derivatives

The methoxy group (-OCH₃) on the aromatic ring of this compound is susceptible to oxidative demethylation, a reaction that can lead to the formation of valuable synthetic intermediates such as benzoquinones. This transformation typically involves the oxidation of the hydroquinone (B1673460) dimethyl ether precursor. A common and effective reagent for this process is cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com The reaction proceeds through a single-electron transfer mechanism, where CAN acts as a powerful oxidizing agent.

Studies on related 1,4-dimethoxybenzene (B90301) derivatives have shown that oxidation with CAN in an aqueous acetonitrile (B52724) solution effectively converts the methoxy groups into carbonyl functionalities, yielding the corresponding quinone. mdpi.com The mechanism involves the removal of methyl groups and subsequent oxidation of the resulting hydroquinone. The efficiency and product distribution of such oxidations can be influenced by the reaction conditions, including the method of oxidant addition. mdpi.com For instance, the slow addition of a CAN solution to a cooled solution of the methoxybenzene derivative can help control the reaction and improve the yield of the desired quinone product. mdpi.com

Oxidative demethylation can also be achieved using other reagents. Nitric acid has been employed for the oxidative demethylation of various methoxy-substituted aromatic compounds, particularly in the study of flavones. ias.ac.in This method has proven useful in converting compounds with methoxy groups in positions para to each other into the corresponding quinones. ias.ac.in Other oxidizing agents like cobalt(III) fluoride (B91410) have also been shown to effectively demethylate 1,4-dimethoxybenzene derivatives to yield benzoquinones in good to excellent yields. elsevierpure.com The choice of oxidant is critical, as the reaction must proceed without affecting other sensitive functional groups on the molecule, such as the bromo and bromomethyl substituents.

Selective Reduction of the Bromomethyl Group to Methyl Functionalities

The selective reduction of the benzylic bromomethyl group (-CH₂Br) to a methyl group (-CH₃) in the presence of a more stable aryl bromide is a key transformation. The significant difference in reactivity between a benzylic halide and an aryl halide allows for this selectivity. Benzylic halides are considerably more reactive in nucleophilic substitution and reduction reactions due to the stability of the benzylic radical or carbocation intermediates.

Catalytic hydrogenation is a widely used method for such selective reductions. Using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂), it is possible to cleave the C-Br bond of the bromomethyl group while leaving the aryl C-Br bond intact. organic-chemistry.orglibretexts.org This method is effective because aryl halides are generally resistant to hydrogenation under conditions that readily reduce benzylic halides. libretexts.org The reaction is typically performed under neutral conditions, which helps preserve other functional groups on the aromatic ring. organic-chemistry.org

Alternative reductive methods can also be employed. For example, reductive coupling reactions using nickel catalysts can be selective for different types of C-Br bonds. nih.gov Additionally, hydride reagents could potentially be used under carefully controlled conditions, although care must be taken to avoid competing reactions. The higher reactivity of the benzylic position ensures that reactions like radical halogenations, substitutions, and eliminations occur preferentially at this site. chemistry.coach

Electrophilic Aromatic Substitution on the Benzene Ring

Analysis of the Directing and Activating/Deactivating Effects of Bromo, Bromomethyl, and Methoxy Substituents

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. pressbooks.publibretexts.org Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This donation significantly increases the electron density of the ring, particularly at the ortho (C4, C6) and para (C2) positions relative to the methoxy group. This increased nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself. masterorganicchemistry.com The resonance effect of the methoxy group strongly outweighs its electron-withdrawing inductive effect, which arises from the high electronegativity of oxygen. msu.edu

Bromo Group (-Br): The bromo group is a deactivating group but an ortho, para-director. pressbooks.publibretexts.org Like other halogens, bromine is highly electronegative, and its primary influence is a strong electron-withdrawing inductive effect that pulls electron density away from the ring, making it less reactive than benzene. masterorganicchemistry.com However, bromine also has lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. In the case of halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring. msu.edu

Bromomethyl Group (-CH₂Br): The bromomethyl group is considered a deactivating group and a meta-director. The primary influence is the strong electron-withdrawing inductive effect of the bromine atom, which is transmitted through the methylene (B1212753) (-CH₂) spacer to the aromatic ring. This effect reduces the ring's electron density and its reactivity toward electrophiles. Unlike the bromo and methoxy groups, the bromomethyl group cannot participate in resonance to donate electron density to the ring. Therefore, its deactivating inductive effect dominates, directing incoming electrophiles to the meta positions (C1, C5), which are already substituted in this molecule.

| Substituent | Type | Electronic Effect | Directing Influence |

| -OCH₃ (Methoxy) | Activating | Strong Resonance Donor, Weak Inductive Withdrawer | ortho, para |

| -Br (Bromo) | Deactivating | Strong Inductive Withdrawer, Weak Resonance Donor | ortho, para |

| -CH₂Br (Bromomethyl) | Deactivating | Strong Inductive Withdrawer | meta |

Strategies for Regioselective Further Functionalization of the Aromatic Core

Achieving regioselective functionalization of the this compound core requires a careful analysis of the cumulative directing effects of the substituents. The positions available for substitution are C2, C4, and C6.

The directing effects of the substituents are as follows:

-OCH₃ at C5: Directs ortho to C4 and C6, and para to C2.

-Br at C1: Directs ortho to C2 and C6, and para to C4.

-CH₂Br at C3: Directs meta to C1 and C5 (no open positions).

The directing influences of the strongly activating methoxy group and the deactivating bromo group are reinforcing, as they both direct incoming electrophiles to the same positions: C2, C4, and C6. libretexts.org The powerful activating nature of the methoxy group makes these positions the most nucleophilic and thus the most likely sites of attack. youtube.com

Predicted Reactivity Order:

C2 Position: This position is activated by being para to the strongly activating -OCH₃ group and ortho to the -Br group.

C4 and C6 Positions: These positions are electronically similar. Both are ortho to the -OCH₃ group and are also influenced by the other substituents (para to -Br and ortho to -CH₂Br for C4; ortho to -Br for C6).

While all three positions (C2, C4, C6) are activated, steric hindrance may play a role in differentiating the final product distribution. The C4 position is flanked by the -CH₂Br and -OCH₃ groups, while the C6 position is flanked by the -Br and -OCH₃ groups. The C2 position is adjacent only to the -Br group and a hydrogen atom, making it potentially the least sterically hindered of the activated positions.

Strategies for controlling regioselectivity could involve:

Choice of Electrophile: Larger, bulkier electrophiles might preferentially attack the least sterically hindered C2 position.

Reaction Conditions: Varying temperature and catalyst can sometimes influence the ortho/para ratio in EAS reactions.

Blocking Groups: In complex syntheses, a position could be temporarily blocked with a group like a sulfonic acid, to direct substitution to another site, and then later removed. openochem.org

By leveraging the dominant, cooperative directing effects of the existing substituents, further functionalization of the aromatic core can be achieved with a predictable degree of regioselectivity, primarily targeting the C2, C4, and C6 positions. libretexts.orgfiveable.me

Elimination Reactions Leading to Aromatic System Modifications

The bromomethyl group of this compound provides a site for elimination reactions, which can modify the molecule's structure. As a primary benzylic halide, it can undergo elimination, typically via the E2 (bimolecular elimination) mechanism, in the presence of a strong, sterically hindered base. ucalgary.calibretexts.org

The E2 mechanism is a concerted, single-step process where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group (bromide ion) departs simultaneously, leading to the formation of a double bond. lumenlearning.com In the case of this compound, the "β-protons" are the hydrogens on the aromatic ring at the C2 and C4 positions.

Abstraction of a ring proton by a very strong base (like an organolithium reagent or sodium amide) could potentially lead to the formation of a highly reactive benzyne (B1209423) intermediate. chemistry.coach This occurs through an elimination-addition mechanism, where a proton and the adjacent bromine atom at C1 are removed, forming a transient triple bond within the aromatic ring. The benzyne intermediate would then rapidly react with any available nucleophile. chemistry.coach

A more common elimination pathway for benzylic halides involves the formation of a double bond conjugated with the aromatic ring. youtube.com If a proton were abstracted from the benzylic carbon itself (which is not a standard β-elimination), it could lead to other reactive species. However, the most predictable elimination reaction is the E2 dehydrohalogenation. Benzylic halides readily undergo E2 reactions because the resulting double bond is conjugated with the benzene ring, which stabilizes the product. youtube.com For this specific molecule, an E2 reaction involving the bromomethyl group and a proton from the ring is less common than elimination of HBr from a cyclohexyl ring, but the principles of forming a more stable, conjugated system still apply. The stereochemistry of E2 reactions requires an anti-periplanar arrangement of the abstracted proton and the leaving group. youtube.comyoutube.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor for Complex Organic Molecules and Natural Product Analogs

As an advanced intermediate, 1-Bromo-3-(bromomethyl)-5-methoxybenzene is utilized in multi-step synthetic sequences to introduce a substituted benzyl (B1604629) moiety into a target molecule. The differential reactivity of the aryl bromide and the benzyl bromide allows for sequential, controlled reactions, making it a strategic component in modern organic synthesis.

Synthesis of Substituted Benzene (B151609) Derivatives and Heterocyclic Scaffolds

The primary application of this compound is as an intermediate in the synthesis of complex substituted aromatic and heterocyclic systems. The bromomethyl group serves as a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds. This functionality is exploited in the construction of larger molecules where the 3-bromo-5-methoxyphenylmethyl scaffold is a key structural unit.

In patent literature, the compound is cited as a reactant in the preparation of intermediates for pharmacologically active molecules. For instance, it is used in the synthesis of substituted pyrimidine (B1678525) derivatives, which are core structures in many therapeutic agents. In these syntheses, the compound is typically used to alkylate a nucleophilic position on a heterocyclic ring system.

| Reactant | Reagent | Product Type | Reference Patent |

| Substituted Pyrimidine | This compound | N-benzylated pyrimidine intermediate | US2004/186092 A1 |

| Amine-containing heterocycle | This compound | N-(3-bromo-5-methoxybenzyl) heterocycle | US2014/0073629 A1 |

These reactions highlight the compound's role in building complex molecular frameworks that are often difficult to access through other synthetic routes. The presence of the aryl bromide in the resulting product offers a further handle for modification, typically via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional diversity.

Contribution to the Total Synthesis of Natural Products, such as Isocoumarins and Dihydroisocoumarins

While the structural motif of a substituted benzene ring is common in natural products, including isocoumarins and dihydroisocoumarins, a review of scientific literature and patent databases did not yield specific examples of this compound being used directly in the total synthesis of these particular classes of compounds. The synthesis of such natural products often involves different precursors, such as substituted homophthalic acids.

Integration into the Development of Advanced Polymeric Materials

The bifunctional nature of this compound suggests potential utility in polymer science; however, documented applications in this area are not found in the current scientific literature.

Application in the Synthesis of Conducting Polymers and Related Macromolecular Structures

There is no available research in scientific journals or patents that describes the use of this compound as a monomer or precursor for the synthesis of conducting polymers or related macromolecular structures. Research in this field typically focuses on monomers that can undergo oxidative or electrochemical polymerization, such as aniline, thiophene, or pyrrole (B145914) derivatives.

Exploration as a Scaffold for Bioactive Compound Development

The most prominent application of this compound is in the field of medicinal chemistry, where it serves as a foundational scaffold for the synthesis of potential therapeutic agents. Chemical supplier catalogs and patent filings confirm its role in pharmaceutical research as a building block for compounds designed to have specific biological activities. apolloscientific.co.uk

Its utility is demonstrated in a patent describing the synthesis of novel compounds intended for the treatment or prevention of tumors and viral infections. apolloscientific.co.uk In this context, this compound is used to introduce the 3-bromo-5-methoxybenzyl group into a larger molecule, which is then further elaborated to produce the final active pharmaceutical ingredient. This specific structural component is therefore integral to the biological activity of the target compounds.

The general synthetic scheme involves the reaction of this compound with a nucleophilic substrate to form an intermediate, which then undergoes further chemical transformations.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 59297-29-9 | C₈H₈Br₂O | 279.96 |

| Aniline | 62-53-3 | C₆H₇N | 93.13 |

| Pyrrole | 109-97-7 | C₄H₅N | 67.09 |

| Thiophene | 110-02-1 | C₄H₄S | 84.14 |

Investigation of Enzyme Inhibitory Potential in Research Models (e.g., Tyrosinase, Ribonucleotide Reductase)

The potential of this compound as an inhibitor of key enzymes in biological pathways has been a subject of recent scientific inquiry, primarily through computational research models. These in-silico studies have provided valuable insights into the molecule's interaction with enzyme active sites, suggesting a potential dual inhibitory role against tyrosinase and ribonucleotide reductase (RNR).

A comprehensive in-silico investigation involving molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulation studies has been conducted to assess the inhibitory potential of this compound. The results from these computational models suggest that the compound could potentially act as a dual inhibitor of both RNR and tyrosinase. Such a dual-inhibitory action is of significant interest in medicinal chemistry, as both enzymes are considered promising targets for the development of novel therapeutic agents. The in-silico analysis focused on determining the binding orientation of the compound within the active sites of the target proteins and evaluating its reactivity profile. Furthermore, molecular dynamics simulations were employed to understand the structural rearrangements and chemical interactions over time. These computational findings propose that this compound may be a suitable candidate for further development in the synthesis of novel anticancer agents. However, it is crucial to note that these findings are based on computational models and await experimental validation.

Table 1: In-Silico Enzyme Inhibition Data for this compound

| Enzyme Target | Research Model | Key Findings |

|---|---|---|

| Tyrosinase | Molecular Docking, DFT, MD Simulation | Potential inhibitory activity suggested by binding orientation in the active site. |

Design and Synthesis of Novel Ligands and Probes for Molecular Target Research

This compound serves as a versatile building block in the design and synthesis of more complex molecules with potential applications in molecular target research. Its chemical structure, featuring both a bromo- and a bromomethyl- functional group on a methoxy-substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for novel ligands and probes.

This compound is recognized as a key starting material in the synthesis of various naturally occurring isocoumarins and 3,4-dihydroisocoumarins. These classes of compounds are of interest due to their diverse biological activities. The synthesis of these larger, more complex molecules from this compound demonstrates its utility in constructing scaffolds for potential bioactive agents.

Furthermore, the closely related compound, 1-bromo-3,5-dimethoxybenzene (B32327), is utilized as an intermediate in the preparation of pharmaceutical inhibitors through cross-coupling reactions. This highlights the importance of the bromo- and methoxy-substituted benzene core in medicinal chemistry for the development of targeted therapeutics. For instance, it has been used in the multi-step synthesis of bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, a compound investigated for its anti-cancer properties .

Another notable application is in the synthesis of a symmetrical benzimidazole (B57391) ruthenium complex containing pyrene (B120774) groups guidechem.com. In this synthesis, 1-bromo-3,5-dimethoxybenzene is used as a starting material to construct a ligand that can be coordinated with a ruthenium metal center guidechem.com. The resulting complex has potential applications as a photosensitizer, a type of molecular probe that is activated by light guidechem.com. These examples underscore the role of this compound and its analogs as foundational structures in the creation of sophisticated molecules for probing and interacting with biological targets.

Computational and Theoretical Investigations of 1 Bromo 3 Bromomethyl 5 Methoxybenzene

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

No peer-reviewed articles or database entries containing DFT analyses for 1-Bromo-3-(bromomethyl)-5-methoxybenzene were identified. Such studies are essential for understanding the electronic properties and chemical reactivity of a molecule.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or calculated electrostatic potential maps for this compound are not available in the searched scientific literature.

There are no available computational studies that predict the reaction pathways, identify the transition states, or calculate the activation energies for chemical reactions involving this compound.

Molecular Docking Studies for Ligand-Target Interactions

A search for molecular docking simulations involving this compound as a ligand yielded no results. These studies are crucial for predicting how a molecule might interact with biological targets.

No research has been published that models the binding orientation or poses of this specific compound within the active site of any protein or other biological macromolecule.

In the absence of docking studies, there are no predicted binding affinities (such as Ki or IC50 values) or analyses of the molecular recognition principles (e.g., hydrogen bonds, hydrophobic interactions) for this compound with any biological target.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

No molecular dynamics simulation studies for this compound have been found. Consequently, information regarding its conformational flexibility, dynamic behavior, and stability in different environments is not available.

Evaluation of Structural Rearrangements and Intermolecular Interactions in Solution or Biological Environments

There is currently no available research data detailing the evaluation of structural rearrangements and intermolecular interactions of this compound in either solution or biological environments. Computational studies, such as molecular dynamics (MD) simulations, which are typically employed to understand the conformational changes and non-covalent interactions of a molecule with its surrounding solvent or biological macromolecules, have not been reported for this specific compound. Therefore, no data on its dynamic behavior, interaction profiles, or solvation effects can be provided.

Assessment of Ligand-Receptor Complex Dynamics and Stability Over Time

Similarly, there are no published assessments of the ligand-receptor complex dynamics and stability for this compound. This type of investigation, crucial for drug discovery and design, involves molecular docking studies followed by long-timescale MD simulations to predict the binding affinity and residence time of a ligand within a protein's active site. The absence of such studies means there are no findings on its potential biological targets, binding modes, or the stability of any potential protein-ligand complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Bromo 3 Bromomethyl 5 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 1-Bromo-3-(bromomethyl)-5-methoxybenzene. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns for Positional Isomers and Functional Groups

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Due to the substitution pattern, three unique aromatic proton signals would be anticipated, each exhibiting specific splitting patterns (coupling) based on their proximity to each other. The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet further upfield, generally around δ 3.8 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would also yield a singlet, expected to be in the range of δ 4.4-4.7 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would generate a distinct signal. The carbon of the methoxy group would be expected around δ 55-60 ppm. The methylene carbon of the bromomethyl group would likely appear in the range of δ 30-35 ppm. The aromatic carbons would have signals between δ 110 and 160 ppm, with the carbon atoms directly bonded to the bromine and oxygen atoms showing characteristic shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methoxy (-OCH₃) | ~3.8 | 55 - 60 |

| Bromomethyl (-CH₂Br) | 4.4 - 4.7 | 30 - 35 |

| C-Br (Aromatic) | - | 120 - 125 |

| C-O (Aromatic) | - | 155 - 160 |

Application of Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the bromomethyl and methoxy groups and the aromatic ring. For instance, correlations between the methoxy protons and the aromatic carbon at position 5 would confirm the substituent placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not applicable for stereochemical assignment in this achiral molecule, NOESY can provide through-space correlations, further confirming the proximity of different functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would be visible as a strong band in the region of 1250-1000 cm⁻¹. The C-Br stretching vibrations for both the aromatic and aliphatic bromine would be found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound. This precise measurement allows for the calculation of the molecular formula. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for monitoring the progress of a chemical reaction in which this compound is a reactant or product. It can also be used to assess the purity of a sample by detecting the presence of any impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable information about its molecular architecture and how the molecules pack together in the solid state.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Dihedral Angles

The initial step in the crystallographic analysis of this compound would involve the growth of a suitable single crystal. This is often a challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is then used to solve the crystal structure.

The analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data is crucial for confirming the connectivity of the atoms and for understanding the molecule's conformation. For instance, the orientation of the methoxy and bromomethyl groups relative to the benzene (B151609) ring would be unequivocally determined.

Illustrative Data Table: Expected Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length | C(1) | Br(1) | - | - | ~1.90 Å |

| Bond Length | C(3) | C(7) | - | - | ~1.51 Å |

| Bond Length | C(7) | Br(2) | - | - | ~1.95 Å |

| Bond Length | C(5) | O(1) | - | - | ~1.36 Å |

| Bond Angle | C(2) | C(1) | C(6) | - | ~120° |

| Bond Angle | C(3) | C(7) | Br(2) | - | ~109.5° |

| Dihedral Angle | C(2) | C(3) | C(7) | Br(2) | Variable |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic compounds. Actual experimental values would be determined by single crystal X-ray diffraction.

Chromatographic Methods for Separation, Purity Analysis, and Quantitative Determination

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be the most effective approach.

Method Development would involve a systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. Key parameters to be optimized include:

Stationary Phase: A C18 or C8 column would be a typical starting point, offering good retention for this relatively nonpolar molecule.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The gradient or isocratic elution profile would be adjusted to ensure proper separation from any impurities or starting materials.

Detector: A UV detector would be suitable, as the benzene ring will absorb UV light. The detection wavelength would be set to the λmax of the compound for maximum sensitivity.

Once developed, the HPLC method could be used for purity analysis of synthesized batches and for quantitative determination of the compound in various samples.

Illustrative Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Note: This table represents a typical starting point for method development and the retention time is hypothetical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Byproducts

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

This technique would be highly valuable for:

Identifying Volatile Impurities: The high separation efficiency of GC can resolve closely related byproducts from the main compound.

Structural Elucidation: The mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the identity of the compound and to elucidate the structure of unknown byproducts.

Trace Analysis: GC-MS is a highly sensitive technique, capable of detecting very low levels of impurities.

The development of a GC-MS method would involve optimizing the temperature program of the GC oven, selecting an appropriate GC column (typically a nonpolar or medium-polarity column), and setting the parameters of the mass spectrometer.

Future Research Directions and Unexplored Avenues for 1 Bromo 3 Bromomethyl 5 Methoxybenzene

Development of Sustainable and Highly Efficient Synthetic Pathways for Industrial Scale-Up

The future industrial application of 1-Bromo-3-(bromomethyl)-5-methoxybenzene hinges on the development of synthetic routes that are not only high-yielding but also sustainable and scalable. Current laboratory-scale syntheses often rely on traditional radical bromination of a toluene (B28343) precursor, such as 1-bromo-3-methoxy-5-methylbenzene, using reagents like N-Bromosuccinimide (NBS) and a radical initiator. gla.ac.ukkoreascience.kr While effective, these methods can be hazardous and generate significant waste, posing challenges for large-scale production. libretexts.orggoogle.com

Future research should focus on greener alternatives. One promising avenue is the use of continuous-flow reactors, which offer enhanced safety, better heat and mass transfer, and improved reproducibility for highly exothermic radical bromination reactions. google.com Combining flow chemistry with photochemical initiation could minimize the need for chemical initiators and allow for precise control over the reaction, potentially improving selectivity and reducing byproduct formation.

Another key area is the exploration of more sustainable brominating agents. The in-situ generation of bromine from sources like hydrobromic acid (HBr) in the presence of an oxidant (e.g., hydrogen peroxide or dimethyl sulfoxide) could replace the use of NBS, improving the atom economy of the process. google.com The development of solid-supported brominating agents or catalysts could also simplify product purification and enable catalyst recycling, aligning with the principles of green chemistry.

| Parameter | Traditional Batch Synthesis (Illustrative) | Future Flow Synthesis (Projected) |

| Brominating Agent | N-Bromosuccinimide (NBS) | In-situ generated Br₂ from HBr/H₂O₂ |

| Initiator | AIBN (Azobisisobutyronitrile) | Photochemical (e.g., UV-LED) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (B52724), 1,2-Dichloroethane |

| Safety Profile | High risk of thermal runaway | Enhanced control, lower risk |

| Scalability | Challenging | Readily scalable |

| Waste Product | Succinimide | Water |

Exploration of Unconventional Reactivity and Catalytic Transformations Under Benign Conditions

The distinct reactivity of the aryl bromide and benzyl (B1604629) bromide moieties in this compound is a key feature that remains to be fully exploited. Future research should delve into selective and sequential functionalization under mild and environmentally benign conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. nobelprize.orgunibo.itrutgers.edu A significant research avenue is the development of catalytic systems that can selectively activate the C(sp²)-Br bond while leaving the C(sp³)-Br bond intact, or vice versa. This could be achieved through careful selection of ligands, palladium precursors, and reaction conditions. Such selectivity would enable the molecule to be used as a building block for complex architectures in a controlled, stepwise manner.

Furthermore, exploring reactions in green solvents like water, ethanol, or recyclable ionic liquids would represent a major step forward. acs.org The use of highly efficient, low-loading catalysts, potentially based on earth-abundant metals as alternatives to palladium, would also be a critical area of investigation to enhance the sustainability of these transformations.

Design and Synthesis of Advanced Materials with Tailored Optoelectronic or Mechanical Properties

The structure of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The two reactive bromine sites allow for various polymerization strategies.

For instance, the compound could serve as an A-B₂ type monomer after converting one of the bromine atoms. Polymerization via reactions targeting the benzyl bromide (e.g., Williamson ether synthesis or conversion to a benzyl phosphonium (B103445) salt for Wittig-type polymerizations) could lead to the formation of functional poly(benzyl ether)s or poly(phenylene vinylene)s. The pendant aryl bromide group along the polymer backbone would then be available for post-polymerization modification, allowing for the fine-tuning of the material's properties.

These resulting polymers could have applications in optoelectronics. mdpi.comnih.govrsc.org The incorporation of the methoxy-substituted benzene (B151609) ring into a conjugated polymer backbone can influence the material's HOMO/LUMO energy levels, bandgap, and photoluminescence characteristics. Future work could focus on synthesizing a range of these polymers and systematically studying how their structure affects their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, the synthesis of aromatic polyamides from derivatives of this compound could yield materials with high thermal stability and specific mechanical properties.

| Polymerization Strategy | Potential Polymer Class | Target Properties | Potential Application |

| Polycondensation at benzyl position | Poly(benzyl ether)s | Thermal Stability, Dielectric Constant | High-performance insulators |

| Post-polymerization coupling | Functionalized Poly(phenylene)s | Tunable bandgap, Fluorescence | Organic LEDs (OLEDs) |

| Heck or Suzuki Polycondensation | Poly(phenylene vinylene)s | Electrical Conductivity, Photovoltaic response | Organic Solar Cells (OPVs) |

In-depth Mechanistic Investigations of Complex Reaction Systems

To fully control the reactivity of this compound, a deep mechanistic understanding of its transformations is essential. The competition between reactions at the two C-Br bonds provides a rich platform for studying kinetic versus thermodynamic control. wikipedia.orglibretexts.orglibretexts.org

For example, in a cross-coupling reaction, does oxidative addition of a palladium(0) catalyst occur faster at the more reactive benzyl bromide (kinetic product pathway) or does a potentially more stable intermediate form from the aryl bromide (thermodynamic product pathway)? researchgate.net Future research could employ a combination of kinetic studies, in-situ reaction monitoring (e.g., using NMR or IR spectroscopy), and computational modeling (DFT) to map the reaction energy profiles for competing pathways. rsc.orgrsc.org

Such studies would elucidate the precise roles of ligands, solvents, bases, and temperature in directing the selectivity of a given transformation. libretexts.org This fundamental knowledge is crucial for rationally designing synthetic protocols that yield a desired product exclusively, avoiding tedious and wasteful purification of isomeric mixtures.

Targeted Synthesis of Bioactive Analogs for Precise Modulation of Specific Biological Targets

Substituted aromatic rings containing methoxy (B1213986) and benzyl functionalities are common pharmacophores found in a wide range of biologically active molecules. nih.govresearchgate.net The this compound scaffold is a valuable starting point for the synthesis of libraries of novel compounds for biological screening.

The two bromine atoms can be replaced with a diverse set of functional groups through nucleophilic substitution (at the benzyl position) and metal-catalyzed cross-coupling (at the aryl position). This allows for the systematic variation of substituents to explore structure-activity relationships (SAR). For example, researchers could synthesize analogs where the benzyl bromide is converted to various amines, ethers, or thioethers, while the aryl bromide is coupled with different aryl or heteroaryl groups.

Future research in this area would involve designing and synthesizing these compound libraries and screening them against specific biological targets, such as enzymes (e.g., kinases, oxidases) or cellular receptors. nih.govchemicalbook.com Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies could guide the design of analogs with enhanced potency and selectivity, potentially leading to the discovery of new therapeutic agents. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Process Optimization

One major avenue is the prediction of reaction outcomes. nih.gov By training neural networks on large datasets of chemical reactions, AI models can predict the most likely product(s) of a reaction involving this bifunctional substrate under a given set of conditions (reagents, catalysts, solvents, temperature). This can save significant experimental time and resources by identifying promising reaction pathways before they are attempted in the lab. youtube.com

Furthermore, ML algorithms can be used for process optimization. beilstein-journals.orgcam.ac.ukrsc.orgresearchgate.net An automated flow reactor system could be coupled with an ML algorithm to perform high-throughput experimentation. The algorithm would intelligently vary reaction parameters, analyze the results in real-time, and iteratively suggest new conditions to rapidly identify the optimal process for synthesizing or functionalizing this compound with maximum yield and selectivity. This integration of automation and AI represents a paradigm shift in how chemical processes are developed and optimized. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-(bromomethyl)-5-methoxybenzene?

- Methodology :

- Step 1 : Start with a precursor such as 3-methoxy-5-methylbenzene. Introduce bromine selectively via electrophilic aromatic substitution (EAS) using FeBr₃ or AlBr₃ as catalysts.

- Step 2 : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to form the bromomethyl group.

- Validation : Confirm regioselectivity via NMR (distinct peaks for aromatic vs. aliphatic bromine) and mass spectrometry (molecular ion at m/z 296.96 for C₈H₈Br₂O) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The bromomethyl group (CH₂Br) appears as a singlet at δ ~4.3–4.7 ppm .

- Mass Spectrometry (HRMS) : Look for [M]⁺ at m/z 296.96 and isotopic patterns (²⁷.97% abundance for Br²).

- IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Best Practices :

- Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent light-induced degradation and bromine loss.

- Avoid moisture (hygroscopic nature may hydrolyze bromomethyl groups). Compatibility data for similar bromoaromatics suggest stability in dry DMSO or DCM .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insights :

- The bromomethyl group (CH₂Br) acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines). In Pd-catalyzed couplings (Suzuki, Heck), the aromatic bromine is more reactive due to lower bond dissociation energy (~70 kcal/mol) compared to aliphatic C-Br (~65 kcal/mol).

- Case Study : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids at 80–100°C in THF/H₂O. Aliphatic bromine remains inert under these conditions .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

- Data Analysis Framework :

- Variable Control : Replicate reactions with strict control of moisture, oxygen (use Schlenk lines), and catalyst purity.

- Impurity Profiling : Use HPLC or GC-MS to detect byproducts (e.g., debrominated species). Evidence from impurity studies on similar bromoaromatics highlights hydrolysis as a key side reaction .

- Statistical Validation : Apply Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Triangulate data from NMR, MS, and elemental analysis for reproducibility .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

- Application Example :

- Step 1 : Perform Ullmann coupling with CuI/L-proline to introduce aryl amines at the aromatic bromine site.

- Step 2 : React the bromomethyl group with NaN₃ to form an azide, followed by click chemistry (CuAAC) with alkynes for triazole-linked conjugates.

- Case Study : Analogous compounds (e.g., brominated methoxybenzenes) are intermediates in antitumor agent syntheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。